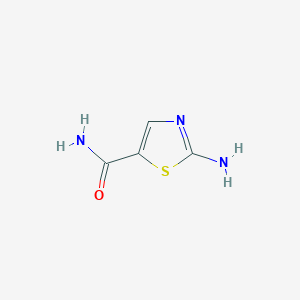

2-Amino-1,3-thiazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-3(8)2-1-7-4(6)9-2/h1H,(H2,5,8)(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXGKSIKPATTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585391 | |

| Record name | 2-Amino-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52499-04-4 | |

| Record name | 2-Amino-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 2-Amino-1,3-thiazole-5-carboxamide Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3-thiazole-5-carboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. While the specific mechanism of action for the parent compound remains largely uncharacterized in publicly available literature, its derivatives have been extensively explored, leading to the development of potent inhibitors for a variety of therapeutic targets. This technical guide provides a comprehensive overview of the mechanisms of action associated with the this compound scaffold, drawing upon key findings from preclinical studies of its derivatives.

Diverse Mechanisms of Action

Derivatives of the this compound scaffold have been shown to exert their biological effects through a multitude of mechanisms, primarily in the realms of oncology, neurology, and inflammatory diseases. The core structure serves as a versatile template for the design of targeted inhibitors, with modifications to the 2-amino and 5-carboxamide positions leading to highly specific and potent compounds.

Kinase Inhibition

A predominant mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. The 2-aminothiazole moiety itself has been identified as a novel kinase inhibitor template.[1][2] Derivatives have been designed to target a range of kinases implicated in cancer and inflammatory disorders.

One of the most notable examples is Dasatinib (BMS-354825), a potent pan-Src family kinase inhibitor that also targets Abl kinase.[1][2] The this compound core of Dasatinib is crucial for its inhibitory activity.[3] Structure-activity relationship (SAR) studies have elucidated that the pyrimidin-4-ylamino core is responsible for the broad anti-tumor activity against non-leukemia cell lines.[3] Other derivatives have been synthesized as potent inhibitors of p56(Lck), a Src-family kinase involved in T-cell signaling.[4]

More recent research has expanded the scope of kinase targets to include c-Met, VEGFR-2, and Casein Kinase II (CK2), with some derivatives exhibiting IC50 values in the nanomolar range.[5]

Disruption of Mitotic Processes

Another key mechanism of action is the inhibition of proteins essential for mitosis, leading to cell cycle arrest and apoptosis in cancer cells. Derivatives of 2-(3-benzamidopropanamido)thiazole-5-carboxylate have been identified as potent and selective inhibitors of the kinesin HSET (KIFC1).[6] HSET is crucial for the clustering of extra centrosomes in many cancer cells, a process that allows them to undergo bipolar mitosis and survive. Inhibition of HSET leads to the formation of multipolar mitotic spindles and subsequent cell death in these cancer cells.[6]

Modulation of Ion Channels

Recent studies have highlighted the potential of thiazole-carboxamide derivatives as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for excitatory neurotransmission in the central nervous system.[7] Certain derivatives act as negative allosteric modulators of AMPA receptors, enhancing their deactivation rates.[7] This activity suggests a potential therapeutic application in neurological disorders characterized by excitotoxicity.[7]

Quantitative Data on Derivatives

The following tables summarize the in vitro activity of various this compound derivatives against different biological targets and cancer cell lines.

Table 1: Kinase Inhibition Data for Selected Derivatives

| Derivative | Target Kinase | IC50 | Reference |

| Dasatinib (BMS-354825) | pan-Src | Nanomolar to subnanomolar | [1][2] |

| 12m | pan-Src | Nanomolar to subnanomolar | [2] |

| Compound 2 | p56(Lck) | Superior in vitro potency | [4] |

| Compound 33 | CK2 | 0.4 µM | [5] |

| Compound 49 | VEGFR-2 | 0.5 µM | [5] |

Table 2: Antiproliferative Activity of Selected Derivatives

| Derivative | Cell Line | IC50 | Reference |

| 6d | K562 (leukemia) | Comparable to Dasatinib | [3] |

| 6d | MCF-7 (breast cancer) | 20.2 µM | [3] |

| 6d | HT-29 (colon cancer) | 21.6 µM | [3] |

| HSET Inhibitor 18 | HSET | 27 nM | [6] |

Experimental Protocols

The biological evaluation of this compound derivatives typically involves a range of in vitro assays to determine their potency and mechanism of action. Below are generalized protocols for key experiments.

Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing ATP (with a spike of [γ-³²P]ATP), a kinase-specific substrate (e.g., a peptide), and the purified kinase enzyme.

-

Compound Incubation: Add the test compound at various concentrations to the reaction mixture. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

-

Washing: Wash the membrane to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the membrane using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

-

Cell Treatment: Treat intact cells with the test compound or vehicle control.

-

Heating: Heat the cell lysates or intact cells at a range of temperatures.

-

Cell Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

The this compound scaffold is a cornerstone in the development of targeted therapies. Its derivatives have demonstrated a remarkable ability to inhibit a diverse array of biological targets, including protein kinases and motor proteins, and to modulate ion channels. The wealth of preclinical data on these derivatives underscores the therapeutic potential of this versatile chemical core. Further investigation into the specific biological activities of the parent compound and continued exploration of novel derivatives are warranted to fully exploit the potential of this privileged scaffold in addressing unmet medical needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent | MDPI [mdpi.com]

The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and versatile synthetic accessibility have established it as a "privileged structure," capable of interacting with a wide array of biological targets. This has led to the development of numerous clinically successful drugs and a vast library of compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological roles of the 2-aminothiazole core, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the quantitative biological data of representative compounds, detailed experimental protocols for their evaluation, and the intricate signaling pathways they modulate.

Anticancer Activity of 2-Aminothiazole Derivatives

The 2-aminothiazole core is a cornerstone in the design of novel anticancer agents, primarily due to its efficacy as a kinase inhibitor. Derivatives have been shown to target a range of kinases involved in cell cycle progression and oncogenic signaling.

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism of 2-aminothiazole derivatives is the inhibition of various protein kinases that are often dysregulated in cancer. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to substrate proteins.

2-Aminothiazole-based compounds have been identified as potent inhibitors of CDKs, particularly CDK2, which plays a crucial role in the G1/S phase transition of the cell cycle.[1][2] Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.[2]

-

Binding Interactions with CDK2: The 2-aminothiazole scaffold forms key hydrogen bond interactions with the hinge region of the CDK2 ATP-binding site, specifically with the backbone carbonyl of Leu83 and the backbone NH of Leu83.[3] Substituents on the 2-amino and 5-positions of the thiazole ring can be modified to enhance potency and selectivity by interacting with other residues in the active site, such as Val18 and Leu134.[4]

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. 2-Aminothiazole derivatives have been developed as potent inhibitors of Aurora kinases, leading to defects in mitosis and subsequent cell death.[5][6]

-

Binding Interactions with Aurora Kinase: Crystal structures of 2-aminothiazole inhibitors in complex with Aurora kinases reveal that the core scaffold binds to the hinge region, forming hydrogen bonds with residues such as Ala173.[7][8]

Src kinases are non-receptor tyrosine kinases involved in various signaling pathways that regulate cell proliferation, survival, and migration.[9] The 2-aminothiazole-containing drug, Dasatinib, is a potent pan-Src inhibitor.[10]

-

Binding Interactions with Src Kinase: The 2-aminothiazole moiety of inhibitors like Dasatinib forms hydrogen bonds with the hinge region of the Src kinase domain, specifically with the backbone of Met319.[11] Additional interactions with residues in the hydrophobic pocket contribute to the high affinity and potency of these inhibitors.[11]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| CDK2 Inhibitors | |||

| SNS-032 | A2780 (Ovarian) | 95 nM | [1] |

| Compound 14 (2-acetamido-thiazolylthio acetic ester derivative) | A2780 (Ovarian) | Potent antiproliferative activity | [12] |

| Aurora Kinase Inhibitors | |||

| Compound 5b (2-aminothiazole derivative) | HT29 (Colon) | 2.01 µM | [11] |

| Src Family Kinase Inhibitors | |||

| Dasatinib (BMS-354825) | T-cell | 3 nM | [11] |

| Other Anticancer Derivatives | |||

| Compound 28 | HT29 (Colon) | 0.63 µM | [11] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [1] |

Antibacterial Activity of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is also a key component in the development of novel antibacterial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[13][14]

Mechanism of Action

The antibacterial mechanisms of 2-aminothiazole derivatives are diverse and can involve:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Some derivatives have been shown to inhibit these essential bacterial enzymes, which are responsible for managing DNA topology during replication and transcription.[15]

-

Increased Bacterial Membrane Permeability: Certain 2-aminothiazole compounds are believed to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[16] This can occur through the formation of pores or other disruptive actions on the membrane structure.[17]

Quantitative Data: Antibacterial Activity

The following table presents the in vitro antibacterial activity of selected 2-aminothiazole derivatives, expressed as Minimum Inhibitory Concentration (MIC).

| Compound/Derivative | Bacterial Strain | MIC Value | Reference |

| Piperazinyl derivative 121d | S. aureus 29213 | 2 µM | [18] |

| Piperazinyl derivative 121d | E. coli | 8 µg/mL | [18] |

| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | S. aureus | 4-16 µg/mL | [18] |

| Compound F29 (2-pyridinyl substituent) | Xanthomonas oryzae pv. oryzicola | 2.0 µg/mL (EC50) | [16] |

Anti-inflammatory Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of key inflammatory enzymes and modulation of inflammatory signaling pathways.[14]

Mechanism of Action

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some 2-aminothiazole derivatives act as selective or non-selective inhibitors of COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[19]

-

Modulation of the NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Some benzothiazole derivatives have been shown to exert their anti-inflammatory effects by targeting this pathway.[18]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected 2-aminothiazole derivatives.

| Compound/Derivative | Target | IC50 Value | Reference |

| Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) | COX-2 | 11.65 µM | [19] |

| Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) | COX-1 | 9.01 µM | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines the determination of a compound's IC50 value against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

-

Reagent Preparation:

-

Prepare a 10-point, 4-fold serial dilution of the test compound in 100% DMSO.

-

Dilute the kinase to the desired working concentration in the appropriate kinase buffer.

-

Prepare a substrate/ATP mixture in the kinase buffer. The ATP concentration should be at or near the Km for the kinase.

-

-

Kinase Reaction:

-

Add 5 µL of the 4X compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 5 µL of the 2X kinase solution to all wells.

-

Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.

-

Cover the plate and incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add 20 µL of the Development Reagent solution (containing a terbium-labeled antibody that recognizes the phosphorylated substrate) to each well.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Calculate the emission ratio and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[7][20]

-

Cell Preparation:

-

Harvest approximately 1x10^6 cells and wash with cold phosphate-buffered saline (PBS).

-

Fix the cells by adding cold 70% ethanol dropwise while gently vortexing.

-

Incubate the cells at 4°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate at room temperature for 15-30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate gating strategies to exclude doublets and debris.

-

Generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay using Annexin V Staining

This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.[1][9][21]

-

Cell Preparation:

-

Induce apoptosis in the target cells using the test compound or another appropriate method.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate at room temperature for 15 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Add 1X Annexin V binding buffer to the stained cells.

-

Analyze the cells by flow cytometry within one hour.

-

Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

-

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

-

Preparation:

-

Prepare a serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by 2-aminothiazole derivatives and general experimental workflows.

Caption: CDK2 inhibition by 2-aminothiazole derivatives blocks Rb hyperphosphorylation, leading to G1/S cell cycle arrest.

Caption: Inhibition of Aurora A Kinase by 2-aminothiazole derivatives disrupts mitosis, leading to cell cycle arrest and apoptosis.

Caption: 2-Aminothiazole derivatives inhibit Src kinase, blocking downstream pathways like STAT3, PI3K/AKT, and RAS/MAPK.

Caption: A general experimental workflow for the evaluation of the anticancer activity of 2-aminothiazole derivatives.

Conclusion

The 2-aminothiazole core structure continues to be a highly valuable scaffold in the field of drug discovery and development. Its ability to interact with a diverse range of biological targets has led to its incorporation into numerous compounds with potent anticancer, antibacterial, and anti-inflammatory activities. The ongoing exploration of structure-activity relationships and mechanisms of action of 2-aminothiazole derivatives promises to yield even more effective and selective therapeutic agents in the future. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further exploit the therapeutic potential of this remarkable heterocyclic core.

References

- 1. benchchem.com [benchchem.com]

- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurora kinase inhibition sensitizes melanoma cells to T-cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2vgp - Crystal structure of Aurora B kinase in complex with a aminothiazole inhibitor - Summary - Protein Data Bank Japan [pdbj.org]

- 8. researchgate.net [researchgate.net]

- 9. What are SRC inhibitors and how do they work? [synapse.patsnap.com]

- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchwithrutgers.com [researchwithrutgers.com]

- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. CDK2 inhibition may have potential for treating lung and other cancers | Frederick National Laboratory [frederick.cancer.gov]

- 16. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 17. Using membrane perturbing small molecules to target chronic persistent infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This versatile structural motif is a key component in numerous approved drugs and serves as a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive review of the medicinal chemistry of 2-aminothiazole, focusing on its role in the development of anticancer and antimicrobial agents. It includes a compilation of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visualizations of key signaling pathways.

Anticancer Activity of 2-Aminothiazole Derivatives

Derivatives of 2-aminothiazole have demonstrated potent cytotoxic activity against a broad spectrum of cancer cell lines. Their mechanisms of action often involve the modulation of key cellular processes such as cell cycle progression and apoptosis.

Quantitative Anticancer Data

The in vitro anticancer activity of various 2-aminothiazole derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [1] |

| Compound 27 | A549 (Lung Cancer) | Strong antiproliferative activity | [1] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [2] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [2] |

| TH-39 | K562 (Leukemia) | 0.78 µM | [1] |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | [2] |

| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [2] |

| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50) | [1] |

| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) | [1] |

| Compound 28 | A549 (Lung Cancer) | 8.64 µM | [2] |

| Compound 28 | HeLa (Cervical Cancer) | 6.05 µM | [2] |

| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | [2] |

| Compound 28 | Karpas299 (Lymphoma) | 13.87 µM | [2] |

Signaling Pathways Targeted by Anticancer 2-Aminothiazoles

2-Aminothiazole derivatives exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation and survival. Two prominent examples are the Aurora Kinase and PI3K/Akt/mTOR pathways.

Experimental Protocols: Anticancer Activity Evaluation

This protocol describes the synthesis of a key intermediate in the preparation of the anticancer drug Dasatinib.[3][4]

Materials:

-

(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

-

N-bromosuccinimide (NBS)

-

Thiourea

-

1,4-Dioxane

-

Water

-

Concentrated ammonium hydroxide

Procedure:

-

To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol) in 1,4-dioxane (27 mL) and water (27 mL), add N-bromosuccinimide (4.08 g, 22.9 mmol) at -10 to 0°C.[3]

-

Warm the slurry and stir at 20-22°C for 3 hours.[3]

-

Add thiourea (1.60 g, 21 mmol) and heat the mixture to 80°C.[3]

-

After 2 hours, cool the resulting solution to 20-22°C and add concentrated ammonium hydroxide (4.2 mL) dropwise.[3]

-

Concentrate the resulting slurry under vacuum to about half its volume and cool to 0-5°C to precipitate the product.[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Culture medium

-

96-well plates

-

2-Aminothiazole derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 2-aminothiazole derivative and incubate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is also a cornerstone in the development of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The in vitro antimicrobial activity of selected 2-aminothiazole derivatives is presented below as Minimum Inhibitory Concentration (MIC) values.

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [5] |

| Piperazinyl derivative (121d) | Escherichia coli | 8 | [5] |

| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [5] |

| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | [5] |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [5] |

| Thiourea derivative (3) | Gram-positive cocci | 2 - 32 | [5] |

| Thiourea derivative (9) | Gram-positive cocci | 2 - 32 | [5] |

| 2-amino-2-thiazoline | Multidrug-resistant S. aureus | 32 | [6] |

| 2-acetyl-2-thiazoline | Multidrug-resistant S. aureus | 32 | [6] |

Experimental Protocols: Antimicrobial Activity Evaluation

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.

Materials:

-

α-Haloketone (e.g., phenacyl bromide)

-

Thiourea or substituted thiourea

-

Ethanol

Procedure:

-

Dissolve the α-haloketone and an equimolar amount of thiourea in ethanol.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Bacterial culture

-

Mueller-Hinton agar plates

-

Sterile paper disks

-

2-Aminothiazole derivative solution

-

Sterile swabs

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland turbidity standard).

-

Inoculate a Mueller-Hinton agar plate evenly with the bacterial suspension using a sterile swab.

-

Aseptically place paper disks impregnated with a known concentration of the 2-aminothiazole derivative onto the agar surface.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The ability to readily synthesize a diverse library of compounds through methods like the Hantzsch synthesis, coupled with established protocols for biological evaluation, ensures that the 2-aminothiazole core will remain a focus of drug discovery efforts for the foreseeable future. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their pursuit of novel and effective therapeutic agents based on this privileged structure.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Potential Therapeutic Targets for 2-Amino-1,3-thiazole-5-carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a carboxamide group at the 5-position has given rise to a class of derivatives with a wide spectrum of therapeutic potential. This technical guide provides an in-depth overview of the key molecular targets for these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in drug discovery and development efforts.

Anticancer Activity: A Primary Focus

A significant body of research has focused on the anticancer properties of 2-amino-1,3-thiazole-5-carboxamide derivatives. These compounds have been shown to interact with several key targets in oncology.

Kinase Inhibition

Many derivatives have been designed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

One prominent target is the Bcr-Abl fusion protein , a tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML).[1] Some derivatives have also been developed as dual inhibitors, targeting both Bcr-Abl and other enzymes like histone deacetylase (HDAC).[1] Furthermore, the Src family of kinases and cyclin-dependent kinases (CDKs) have been identified as targets.[2]

More recently, derivatives have been investigated as inhibitors of c-Met kinase and the epidermal growth factor receptor (EGFR) .

Table 1: Antiproliferative Activity of this compound Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| 6d¹ | K562 | Leukemia | Comparable to Dasatinib | Dasatinib | < 1 |

| 6d¹ | MCF-7 | Breast Carcinoma | 20.2 | Dasatinib | < 1 |

| 6d¹ | HT-29 | Colon Carcinoma | 21.6 | Dasatinib | < 1 |

| 21² | K562 | Leukemia | 16.3 | Dasatinib | 11.08 |

| 20³ | H1299 | Lung Cancer | 4.89 | - | - |

| 20³ | SHG-44 | Glioma | 4.03 | - | - |

| 51am⁴ | A549 | Lung Cancer | 0.83 | Foretinib | - |

| 51am⁴ | HT-29 | Colon Cancer | 0.68 | Foretinib | - |

| 51am⁴ | MDA-MB-231 | Breast Cancer | 3.94 | Foretinib | - |

¹N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide[3][4] ²A novel 2-amino-thiazole-5-carboxylic acid phenylamide derivative[5] ³2-aminothiazole sublibrary with lipophilic substituents[5] ⁴A thiazole/thiadiazole carboxamide scaffold-based derivative[6]

Histone Deacetylase (HDAC) Inhibition

In an innovative approach to cancer therapy, dual-function molecules have been created. Certain 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives have been synthesized to concurrently inhibit both Bcr-Abl and histone deacetylase (HDAC), demonstrating a multi-pronged attack on cancer cells.[1] This strategy is based on the observation that combining HDAC inhibitors with kinase inhibitors can lead to synergistic anticancer effects.[1]

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated anticancer strategy. A series of N,4-diaryl-1,3-thiazole-2-amines, which can be considered derivatives of the core scaffold, have been investigated as inhibitors of tubulin polymerization.[5] These compounds were evaluated for their antiproliferative activity against various human cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080).[5]

Broad-Spectrum Enzyme Inhibition

Beyond cancer, these derivatives have shown inhibitory activity against a range of enzymes implicated in other diseases.

Carbonic Anhydrase (CA) and Cholinesterase (AChE, BChE) Inhibition

Certain 2-aminothiazole derivatives have demonstrated potent inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] These enzymes are targets for conditions like glaucoma and Alzheimer's disease.

Table 2: Enzyme Inhibition Constants (Ki) for 2-Aminothiazole Derivatives

| Derivative | Target Enzyme | Ki (µM) |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 |

Cyclooxygenase (COX) and Phosphodiesterase (PDE5) Regulation

Derivatives of 2-aminothiazole have been designed as inhibitors of cyclooxygenase enzymes, COX-1 and COX-2, which are key mediators of inflammation and are also overexpressed in some cancers.[8][9] Additionally, this scaffold has been used to develop regulators of phosphodiesterase type 5 (PDE5), an enzyme targeted for erectile dysfunction.[8] Some of these compounds were found to be potent COX-2 inhibitors.[8]

Table 3: COX and PDE5 Inhibition by 2-Aminothiazole Derivatives

| Compound | Target | Activity | IC50 (µM) |

| Series of new derivatives | COX-1 | Inhibition | 1.00–6.34 |

| Series of new derivatives | COX-2 | Inhibition | 0.09–0.71 |

| 23a and 23c | PDE5 | 100% Inhibition at 10 µM | - |

Antimicrobial and Antioxidant Activities

The versatility of the 2-aminothiazole scaffold extends to antimicrobial and antioxidant applications. Various derivatives have been screened for activity against a range of bacteria and fungi.[2][10] Furthermore, some compounds have demonstrated good antioxidant activity, for instance in the DPPH radical scavenging assay.[2][11]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route involves the Hantzsch thiazole synthesis. Typically, an α-haloketone is reacted with a thiourea derivative. For the 5-carboxamide derivatives, a key intermediate is often an ethyl 2-amino-thiazole-5-carboxylate, which is then reacted with a desired amine to form the final carboxamide product.

Caption: General synthetic workflow for this compound derivatives.

Kinase Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: A recombinant kinase (e.g., Bcr-Abl, c-Met) and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.

-

Compound Preparation: The test derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Reaction: The kinase, substrate, ATP, and the test compound are incubated together in a microplate well. The reaction is typically initiated by the addition of ATP.

-

Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (DMSO vehicle). The IC50 value is then determined by fitting the data to a dose-response curve.

Antiproliferative Cell-Based Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., K562, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the this compound derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein has constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that drive cell proliferation and survival in CML. Inhibitors block the ATP binding site of the kinase domain, preventing the phosphorylation of downstream substrates.

Caption: Inhibition of the Bcr-Abl signaling pathway by 2-aminothiazole derivatives.

COX-2 Pathway in Inflammation and Cancer

Cyclooxygenase-2 (COX-2) is an enzyme that converts arachidonic acid into prostaglandins (PGs). Prostaglandins, particularly PGE2, are key mediators of inflammation and can also promote cancer cell growth, angiogenesis, and invasion. COX-2 inhibitors block this conversion.

Caption: Mechanism of action for COX-2 inhibition by 2-aminothiazole derivatives.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutics. The extensive research into their anticancer properties, particularly as kinase and enzyme inhibitors, highlights their potential in oncology. Furthermore, their activity against other enzymes such as carbonic anhydrases, cholinesterases, and cyclooxygenases opens up avenues for treating a wide range of other conditions. The data and methodologies presented in this guide offer a solid foundation for researchers to build upon in the design and evaluation of new, more potent, and selective drug candidates based on this privileged chemical structure.

References

- 1. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of 2‐Amino‐thiazole‐5‐carboxylic Acid Phenylamide Derivatives | Scilit [scilit.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 2-Aminothiazole Analogs: A Technical Guide for Drug Discovery

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its synthetic accessibility and the ability to readily introduce diverse substituents have made it a fertile ground for the exploration of new therapeutic agents. This technical guide provides an in-depth overview of the chemical space of 2-aminothiazole analogs, with a focus on their anticancer and antimicrobial activities. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Synthetic Strategies for 2-Aminothiazole Analogs

The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[1] Variations in both reactants allow for the introduction of a wide range of substituents at the C4, C5, and N2 positions of the thiazole ring.

A general synthetic protocol is outlined below:

Scheme 1: Hantzsch Thistle Synthesis

Caption: General scheme for Hantzsch thiazole synthesis.

More advanced synthetic strategies, such as copper-catalyzed cyclization reactions and domino alkylation-cyclization reactions, have also been developed to access diverse 2-aminothiazole derivatives.[2]

Anticancer Activity of 2-Aminothiazole Analogs

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.[3]

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several 2-aminothiazole analogs have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-aminothiazole derivatives against various human cancer cell lines.

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | H | H | 4-Chlorophenyl | H1299 (Lung) | 8.64 | [3] |

| 2 | H | H | 3-Chlorophenyl | HT29 (Colon) | 0.63 | [3] |

| 3 | H | H | 2,4-Dichlorophenyl | HeLa (Cervical) | 6.05 | [3] |

| 4 | 4,5-Butylidene | H | Benzyl | SHG-44 (Glioma) | 4.03 | [3] |

| 5 | 4,5-Butylidene | H | 4-Methylbenzyl | H1299 (Lung) | 4.89 | [4] |

| 6 | H | Br | Phenyl | A549 (Lung) | 9.34 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole analogs (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow: In Vitro Anticancer Evaluation

Caption: Workflow for in vitro anticancer activity screening.

Antimicrobial Activity of 2-Aminothiazole Analogs

The 2-aminothiazole scaffold is also a key component of many compounds with potent antimicrobial activity against a broad spectrum of bacteria and fungi.[6]

Mechanism of Action

While the exact mechanisms of action can vary, some 2-aminothiazole derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, or disrupt cell membrane integrity.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of representative 2-aminothiazole derivatives.

| Compound ID | R1 | R2 | R3 | Microorganism | MIC (µg/mL) | Reference |

| 7 | H | H | 4-Chlorophenyl | S. aureus | 4 | [6] |

| 8 | H | H | 4-Fluorophenyl | E. coli | 8 | [6] |

| 9 | H | H | 3,4-Dichlorophenyl | S. aureus (MRSA) | 4 | [6] |

| 10 | H | H | 2-Naphthyl | C. albicans | 12.5 | [2] |

| 11 | H | H | 8-Quinolinyl | K. pneumoniae | 6.25 | [2] |

| 12 | H | H | 2,3,5-Trichlorophenyl | P. aeruginosa | 12.5 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

-

Compound Preparation: Prepare a stock solution of the 2-aminothiazole analog in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity and iNOS Inhibition

Chronic inflammation is implicated in various diseases, and inducible nitric oxide synthase (iNOS) is a key enzyme that produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. Some 2-aminothiazole derivatives have been investigated as inhibitors of iNOS.

iNOS Signaling Pathway in Inflammation

Caption: Simplified iNOS signaling pathway in inflammation.

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The versatility of its synthesis allows for extensive exploration of the chemical space, leading to the identification of potent anticancer, antimicrobial, and anti-inflammatory compounds. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further investigate and exploit the therapeutic potential of 2-aminothiazole analogs. Future efforts in this field will likely focus on optimizing the potency and selectivity of lead compounds, as well as elucidating their detailed mechanisms of action to advance them through the drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. rr-asia.woah.org [rr-asia.woah.org]

A Technical Guide to the Preliminary In Vitro Biological Screening of 2-Amino-1,3-thiazole-5-carboxamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3-thiazole heterocyclic nucleus is a foundational scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. Its derivatives, particularly those incorporating a 5-carboxamide moiety, have been the subject of extensive research, leading to the discovery of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the preliminary in vitro biological screening of 2-Amino-1,3-thiazole-5-carboxamide derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory activities.

In Vitro Anticancer and Antiproliferative Screening

Derivatives of the this compound core are frequently evaluated for their potential to inhibit cancer cell growth. The primary screening method for cytotoxicity is typically a cell viability assay, such as the MTT assay.

Data Presentation: Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various derivatives against a panel of human cancer cell lines. Lower IC₅₀ values indicate greater potency.

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound 6d ¹ | K563 | Chronic Myeloid Leukemia | Comparable to Dasatinib | [1][2] |

| MCF-7 | Breast Adenocarcinoma | 20.2 | [1][2] | |

| HT-29 | Colorectal Adenocarcinoma | 21.6 | [1][2] | |

| MDA-MB-231 | Breast Adenocarcinoma | Inactive | [1][2] | |

| Compound 21 | K563 | Chronic Myeloid Leukemia | 16.3 | [3] |

| MCF-7 | Breast Adenocarcinoma | 20.2 | [3] | |

| HT-29 | Colorectal Adenocarcinoma | 21.6 | [3] | |

| 2-Alkylamido Thiazoles | L1210 | Mouse Lymphocytic Leukemia | 4 - 8 | [3] |

| 2-Arylamido Thiazoles | L1210 | Mouse Lymphocytic Leukemia | 0.2 - 1 | [3] |

| Compound 28 | HT-29 | Colorectal Adenocarcinoma | 0.63 | [3] |

| HeLa | Cervical Cancer | 6.05 | [3] | |

| A549 | Lung Carcinoma | 8.64 | [3] | |

| Compound 2b | COLO205 | Colorectal Adenocarcinoma | 30.79 | [4] |

| B16F1 | Mouse Melanoma | 74.15 | [4] | |

| Compound 51am | HT-29 | Colorectal Adenocarcinoma | 0.68 | [5] |

| A549 | Lung Carcinoma | 0.83 | [5] | |

| MDA-MB-231 | Breast Adenocarcinoma | 3.94 | [5] |

¹N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and incubated for 24 hours to allow for attachment.[7]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a blank control (medium only) are included. The plate is then incubated for a specified period (e.g., 48 or 72 hours).[7]

-

MTT Incubation: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[6]

-

Formazan Solubilization: A solubilizing agent (such as DMSO, isopropanol, or a specialized solubilization solution) is added to each well to dissolve the purple formazan crystals.[6]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm.[6]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined from the resulting dose-response curve.

Visualization: Anticancer Screening Workflow

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of thiazole derivatives.

In Vitro Antimicrobial Screening

The 2-aminothiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[10] Preliminary screening is often conducted using agar-based diffusion methods or broth microdilution to determine the minimum inhibitory concentration (MIC).

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) for various thiazole derivatives against selected microbial strains. Lower MIC values indicate stronger antimicrobial activity.

| Compound/Derivative | Microbial Strain | Strain Type | MIC (µg/mL) | Reference |

| Thiazoline Derivatives | S. aureus (MDR) | Gram-positive Bacteria | 32 - 64 | [11] |

| bis(thiazol-5-yl)phenylmethanes | S. aureus (MDR) | Gram-positive Bacteria | 2 - 64 | [11] |

| Oxazole/Thiazole Series | M. tuberculosis H37Ra | Acid-fast Bacteria | >3.13 | [12] |

| Compound 3 | Various Bacteria | Gram +/- | 230 - 700 | [13] |

| Compound 8 | Various Fungi | Fungi | 80 - 230 | [13] |

| Compound 9 | Various Fungi | Fungi | 60 - 230 | [13] |

| Trisubstituted Thiazoles | B. cereus, S. flexneri | Gram +/-, Bacteria | 1250 | [14] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer test is a standardized qualitative or semi-quantitative method to determine the susceptibility of bacteria to antimicrobial agents.[15][16]

Principle: An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with a test bacterium. The agent diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will form where growth is prevented.[17][18]

Procedure:

-

Inoculum Preparation: A bacterial inoculum is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2×10⁸ CFU/mL.[16][19]

-

Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.[16]

-

Disk Application: Sterile paper disks (6 mm) are impregnated with a known concentration of the test compound. Using sterile forceps, the disks are placed onto the inoculated agar surface, pressing gently to ensure full contact.[17][18]

-

Incubation: The plates are inverted and incubated under standardized conditions (e.g., 35°C for 16-18 hours).[18][19]

-

Measurement and Interpretation: After incubation, the diameter of the zone of inhibition is measured in millimeters (mm). The size of the zone indicates the susceptibility of the microorganism to the compound.[17]

Visualization: Antimicrobial Screening Workflow

Caption: Workflow of the Kirby-Bauer disk diffusion method for antimicrobial screening.

In Vitro Enzyme Inhibition Screening

Many this compound derivatives are designed as specific enzyme inhibitors, a crucial strategy in modern drug discovery. Key targets include protein kinases like VEGFR-2 and cyclooxygenase (COX) enzymes.

Data Presentation: Enzyme Inhibitory Activity

The following table presents the IC₅₀ values of various thiazole carboxamide derivatives against specific enzyme targets.

| Compound/Derivative | Enzyme Target | IC₅₀ | Reference |

| Compound 4d | VEGFR-2 | Good Inhibition¹ | [20][21] |

| Compound 2b | COX-1 | 0.239 µM | [4] |

| COX-2 | 0.191 µM | [4] | |

| Compound 2a | COX-2 | 0.958 µM | [4] |

| Compound 2j | COX-2 | 0.957 µM | [4] |

| Compound 2f | COX-2 | 53.9% inhibition at 5µM | [22] |

| Compound 2h | COX-2 | 81.5% inhibition at 5µM | [22] |

| Compound 51am | c-Met | Potent Inhibition | [5] |

| c-Kit | 4.94 nM | [5] | |

| Flt-3 | 6.12 nM | [5] | |

| Ron | 3.83 nM | [5] | |

| VEGFR-2 | >108-fold less potent than c-Met | [5] |

¹Specific IC₅₀ value not provided in abstract, but compound showed significant inhibition leading to cell cycle arrest.

Experimental Protocols: General Principles

VEGFR-2 Kinase Inhibition Assay: This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator in angiogenesis.[23][24] The protocol typically involves incubating the recombinant VEGFR-2 enzyme with a substrate (e.g., a synthetic peptide) and ATP in the presence of the test compound. The amount of phosphorylated substrate is then measured, often using an ELISA-based method or radiometric analysis.[20]

COX-1/COX-2 Inhibition Assay: Cyclooxygenase (COX) enzymes are key in the inflammatory pathway.[25] In vitro screening assays measure the ability of a compound to block the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes.[26][27] The product is then quantified, often by converting PGH2 to the more stable PGF2α, which is measured via an enzyme immunoassay (EIA) or ELISA.[26] Comparing the inhibition of both isoforms allows for the determination of COX-2 selectivity.[4]

Visualization: General Enzyme Inhibition Workflow

Caption: A generalized workflow for in vitro enzyme inhibition screening assays.

References

- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. asm.org [asm.org]

- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 17. benchchem.com [benchchem.com]

- 18. hardydiagnostics.com [hardydiagnostics.com]

- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 20. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. mdpi.com [mdpi.com]

The 2-Aminothiazole Scaffold: A Cornerstone in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This privileged structure is a key component in a variety of therapeutically important agents, demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] Its prevalence in clinically approved drugs such as the kinase inhibitor Dasatinib and the antibiotic Cefdinir underscores its importance in drug design and development.[2][3] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, therapeutic applications, and structure-activity relationships of 2-aminothiazole derivatives, offering a valuable resource for professionals in the field of drug discovery.

Therapeutic Applications and Biological Activity

The versatility of the 2-aminothiazole scaffold allows for its incorporation into molecules targeting a wide array of biological pathways, leading to its application in various therapeutic areas.

Anticancer Activity

A significant body of research has highlighted the potent anticancer effects of 2-aminothiazole derivatives against a multitude of human cancer cell lines.[1][2] These compounds exert their antitumor effects through various mechanisms, including the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.[1]

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Dasatinib (BMS-354825) | C643, TPC1, BCPAP, SW1736 (Thyroid) | ~0.019 - 1.25 µM | [5] |

| Dasatinib | Melanoma Cell Lines | IC50 of 0.5 nM for Src kinase | [6] |

| Dasatinib | Myeloid Leukemia Cell Lines | GI50 < 10⁻⁶ M | [7] |

| Compound 20 | H1299 (Lung), SHG-44 (Glioma) | 4.89 µM, 4.03 µM | [2] |

| Compounds 23 and 24 | HepG2 (Liver), PC12 (Pheochromocytoma) | 0.51 mM, 0.57 mM (HepG2); 0.309 mM, 0.298 mM (PC12) | [2] |

| Compound 28 | A549 (Lung), HeLa (Cervical), HT29 (Colon), Karpas299 (Lymphoma) | 8.64 µM, 6.05 µM, 0.63 µM, 13.87 µM | [2] |

| 4-aryl-N-arylcarbonyl-2-aminothiazoles (Compound 29) | MDA-MB-231 (Breast) | 16.3-42.7 nM | [2] |

| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | 786-O (Renal) | EC50 = 5 µM (apoptosis) | [8] |

| Aminothiazole-benzazole hybrids | MCF-7 (Breast), A549 (Lung) | 17.2 to 80.6 µM | [9] |

| 2-amino-1-thiazolyl imidazoles | Human gastric and colorectal tumors | Concentration-dependent inhibition | [10] |

| Amino acid conjugates (S3b, S3c, S4c, S5b, S6c) | A2780, A2780CISR (Ovarian) | Exhibited significant anticancer potential | [11] |

Antimicrobial Activity

2-Aminothiazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[3][4]

Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Microorganism | MIC Value | Reference |

| Piperazinyl derivatives | Methicillin-resistant S. aureus, E. coli | 4 µg/mL, 8 µg/mL | [3] |

| Thiazolyl-thiourea derivatives (halogenated) | S. aureus, S. epidermidis | 4 to 16 µg/mL | [3] |

| Schiff base derivatives (2a, 2b) | Multidrug-resistant S. aureus | Significant antibacterial potential | [12] |

Kinase Inhibition

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[13][14]

Table 3: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Kinase Target | IC50/Ki Value | Reference |

| Dasatinib | Abl | <1 nM | [5] |

| Dasatinib | Src | 0.8 nM | [5] |

| Dasatinib | c-Kit | 79 nM | [5] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (Compound 18) | Aurora A, Aurora B | Ki = 8.0 nM, 9.2 nM | [15] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (Compound 13) | Aurora A, Aurora B | Ki = 17 nM, 25 nM | [15] |

| 2-aminophenyl-5-halothiazoles | Aurora A | - | [3] |

| 2-Aminothiazole derivative (Compound 1) | CK2α | IC50 = 27.7 µM | [16] |

| Aryl 2-aminothiazole derivative (Compound 13) | CK2, GSK3β | IC50 = 1.9 µM, 0.67 µM | [14] |

| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | CK2α | IC50 = 0.6 µM | [8] |

Mechanisms of Action

The diverse biological activities of 2-aminothiazole derivatives stem from their ability to modulate multiple cellular pathways.

Induction of Apoptosis

Many 2-aminothiazole compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1] This is often achieved through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.[17][18]

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 2-Amino-1,3-thiazole-5-carboxamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-1,3-thiazole-5-carboxamide derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous biologically active molecules.[1][2] Notably, this scaffold is present in the anti-cancer drug Dasatinib, which underscores its significance in drug discovery and development.[3][4] These compounds have demonstrated a wide range of therapeutic potential, including anti-proliferative, antibacterial, and antifungal activities.[2][5][6] The development of efficient and scalable synthetic methodologies, particularly one-pot procedures, is crucial for the rapid generation of diverse libraries of these derivatives for structure-activity relationship (SAR) studies.[4]

This document provides detailed protocols for the one-pot synthesis of this compound derivatives, along with quantitative data from reported methods and visual representations of the synthetic workflows.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data from different one-pot synthetic strategies for this compound derivatives.

| Method | Key Reactants | Reagents/Catalysts | Solvent(s) | Yield (%) | Reference |

| Method A: From β-Ethoxyacrylamide | N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide, Thiourea | N-Bromosuccinimide (NBS) | Dioxane/Water | 95 | [3] |

| Method B: From 2,3-Dichloroacryloyl Chloride (Multi-step, one-pot) | 2,3-Dichloroacryloyl chloride, Substituted aniline, Thiourea | Base, Alkanolate salt, Acid | Toluene, Acetic Acid | 68 (Overall) | [7] |

| Method C: Chemoenzymatic One-Pot Multicomponent Synthesis | Secondary amines, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylates | Trypsin from porcine pancreas | Ethanol | Up to 94 | [8] |

Experimental Protocols

Method A: One-Pot Synthesis from β-Ethoxyacrylamide

This method outlines the synthesis of a 2-aminothiazole-5-carboxamide derivative through the bromination of a β-ethoxyacrylamide followed by cyclization with thiourea in a one-pot fashion.[3]

Step 1: Synthesis of N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide

-

Dissolve 2-chloro-6-methylaniline in tetrahydrofuran (THF).

-

Add pyridine to the solution to act as a base.

-

Slowly add β-ethoxy acryloyl chloride to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Upon completion, perform an aqueous work-up and purify the product to obtain N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide.

Step 2: One-Pot Thiazole Formation

-

Dissolve the N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide in a mixture of dioxane and water.

-

Add N-bromosuccinimide (NBS) to the solution to initiate the bromination of the acrylamide.

-

After the bromination is complete, add thiourea to the reaction mixture.

-

Heat the mixture to facilitate the ring closure and formation of the 2-aminothiazole ring.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and isolate the desired 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide product. This method has been reported to yield the product in 95% yield.[3]